molecular formula C22H27N3O5S B2419237 N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 637326-27-3

N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2419237
CAS No.: 637326-27-3
M. Wt: 445.53
InChI Key: VGLNQZLBTWGTGF-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a morpholine ring, a phenyl group, an oxolane ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Derivative: Starting with a phenyl derivative, a nucleophilic substitution reaction can introduce the morpholine ring.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced through a ring-opening reaction of an epoxide with a suitable nucleophile.

    Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride under basic conditions.

    Amidation: Finally, the benzamide moiety can be formed through an amidation reaction using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could act as an inhibitor or modulator of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide: can be compared with other benzamide derivatives, morpholine-containing compounds, and sulfamoyl compounds.

    Benzamide Derivatives: Often used in medicinal chemistry for their therapeutic potential.

    Morpholine-Containing Compounds: Known for their biological activity and use in drug design.

    Sulfamoyl Compounds: Commonly used as inhibitors in biochemical research.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activity or chemical reactivity not found in other compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c26-22(24-18-5-7-19(8-6-18)25-11-14-29-15-12-25)17-3-9-21(10-4-17)31(27,28)23-16-20-2-1-13-30-20/h3-10,20,23H,1-2,11-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLNQZLBTWGTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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